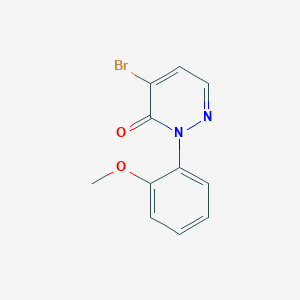

4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

4-bromo-2-(2-methoxyphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-16-10-5-3-2-4-9(10)14-11(15)8(12)6-7-13-14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSKSDRGWHBMHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C(=CC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves the reaction of 2-(2-methoxyphenyl)hydrazine with 4-bromo-3-oxobutanoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyridazinone ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

Reduction Reactions: The pyridazinone ring can be reduced to form dihydropyridazinones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include 4-amino-2-(2-methoxyphenyl)pyridazin-3(2H)-one and 4-thio-2-(2-methoxyphenyl)pyridazin-3(2H)-one.

Oxidation Reactions: Products include 4-bromo-2-(2-hydroxyphenyl)pyridazin-3(2H)-one and 4-bromo-2-(2-formylphenyl)pyridazin-3(2H)-one.

Reduction Reactions: Products include 4-bromo-2-(2-methoxyphenyl)dihydropyridazin-3(2H)-one.

Scientific Research Applications

4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, resulting in the alteration of cell signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one, focusing on substituent positions, molecular properties, and biological relevance.

Table 1: Structural and Physicochemical Comparisons

Key Comparative Insights:

Positional Isomerism (Bromine Substitution): The target compound (4-bromo) and its positional isomer (6-bromo, ) differ in bromine placement. Bromine at position 4 may enhance reactivity in nucleophilic substitution compared to position 6 due to electronic effects on the pyridazinone ring.

Core Heterocycle Variations: 4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one replaces the pyridazinone ring with a pyridinone system (one nitrogen atom fewer).

Dual Halogenation:

- 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one incorporates both bromine and chlorine, increasing molecular weight (285.52 vs. 281.11 for the target compound) and electrophilicity. Such derivatives are often explored for enhanced bioactivity in medicinal chemistry.

Substituent Effects on Physicochemical Properties:

- 5-Bromo-2-(4-fluorophenyl)-4-methoxypyridazin-3(2H)-one has a higher topological polar surface area (41.9) compared to the target compound, suggesting improved solubility. Its 4-fluorophenyl group may enhance metabolic stability relative to the 2-methoxyphenyl group.

Discontinued Derivatives:

- 4-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one highlights the impact of benzyl substituents on lipophilicity and pharmacokinetics. Discontinuation may reflect challenges in synthesis or toxicity profiles.

Biological Activity

4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular structure of 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one includes a bromine atom at the 4-position and a methoxyphenyl group at the 2-position of the pyridazinone ring. The presence of these substituents is crucial for its biological activity.

Molecular Formula: CHBrNO

Molecular Weight: 284.12 g/mol

The biological activity of 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors, modulating critical biochemical pathways involved in cell signaling and metabolism.

- Enzyme Inhibition: The compound may inhibit kinases or proteases, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation: It can act on neurotransmitter receptors, potentially influencing neurochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one. The compound has demonstrated significant activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

These results indicate that the compound possesses promising antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In vitro studies have shown that 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one exhibits cytotoxic effects against various cancer cell lines. Notably, it has been evaluated for its efficacy against:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 8.5 |

| HeLa (Cervical Cancer) | 6.0 |

| A549 (Lung Cancer) | 7.8 |

The mechanism behind its anticancer activity may involve the induction of apoptosis and cell cycle arrest .

Case Studies

A recent study investigated the potential of 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one as an anticancer agent in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone, supporting its potential as an effective therapeutic agent .

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one?

The synthesis typically involves functionalizing a pyridazinone core. A general approach includes:

- Step 1: Bromination of a precursor (e.g., 2-(2-methoxyphenyl)pyridazin-3(2H)-one) using brominating agents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80–100°C to introduce the bromine atom at the 4-position .

- Step 2: Coupling the methoxyphenyl group via Ullmann or Suzuki-Miyaura reactions if not pre-installed. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are commonly used .

- Purification: Column chromatography or recrystallization ensures high purity (>95%) .

Q. How is the molecular structure of this compound characterized?

Key methods include:

Q. What are the key functional groups influencing its reactivity?

- Bromine (C-4): Acts as a leaving group in nucleophilic substitutions (e.g., Suzuki couplings) .

- Methoxyphenyl (C-2): Electron-donating effects stabilize electrophilic aromatic substitution .

- Pyridazinone core: Participates in hydrogen bonding and π-π stacking, relevant to biological interactions .

Advanced Research Questions

Q. How can experimental design address contradictions in reported reactivity data between this compound and analogs?

- Controlled comparisons: Synthesize analogs (e.g., 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one) to isolate substituent effects .

- Kinetic studies: Monitor reaction rates under varying conditions (temperature, solvent polarity) to identify mechanistic pathways .

- Computational modeling: Use density functional theory (DFT) to calculate charge distribution and predict sites of reactivity .

Q. What strategies optimize synthetic yield while minimizing side products?

- Catalyst screening: Test Pd-based catalysts (e.g., PdCl₂(dppf)) for coupling efficiency .

- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance bromination efficiency, while toluene improves Suzuki reaction yields .

- Temperature control: Lower temperatures (0–25°C) reduce decomposition during sensitive steps .

Q. How can computational chemistry predict its interaction with biological targets?

Q. What challenges arise in resolving crystallographic data for this compound?

- Twinned crystals: Use SHELXL’s TWIN command to refine datasets from non-merohedral twinning .

- Disorder: Apply restraints (e.g., SIMU, DELU) to manage disordered methoxyphenyl or bromine groups .

Methodological Guidance

- Data contradiction resolution: Cross-validate spectroscopic and crystallographic data with analogous compounds (e.g., 4-Bromo-2-isopropylpyridazin-3(2H)-one) to confirm structural assignments .

- Biological assay design: Prioritize in vitro enzyme inhibition assays (e.g., IC₅₀ determination) followed by cell-based viability tests (MTT assay) to evaluate anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.